molecular formula C24H31N3O2 B1163428 ATHPINACA isomer 2

ATHPINACA isomer 2

Cat. No.: B1163428
M. Wt: 393.5
InChI Key: XFZLBNDGZVRJNJ-NMYSLRMKSA-N
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Description

ATHPINACA isomer 2 (CAS 2365471-86-7), formally named 1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) classified under the indazole-3-carboxamide family . It is a positional isomer of ATHPINACA isomer 1 (CAS 1400742-48-4), differing in the substitution site of the adamantyl moiety: isomer 2 features an N-(2-adamantyl) group, whereas isomer 1 has an N-(1-adamantyl) group . This structural distinction influences receptor binding affinity, metabolic stability, and pharmacological effects.

Key physicochemical properties include:

  • Molecular formula: C₂₄H₃₁N₃O₂
  • Molecular weight: 393.53 g/mol
  • Purity: ≥98% (analytical standard)
  • UV/Vis absorption: λmax at 210 nm and 303 nm .

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5

InChI

InChI=1S/C24H31N3O2/c28-24(25-22-18-10-16-9-17(12-18)13-19(22)11-16)23-20-3-1-2-4-21(20)27(26-23)14-15-5-7-29-8-6-15/h1-4,15-19,22H,5-14H2,(H,25,28)/t16-,17+,18-,19+,22?

InChI Key

XFZLBNDGZVRJNJ-NMYSLRMKSA-N

SMILES

O=C(NC1[C@H]2C[C@H]3C[C@@H]1C[C@H](C3)C2)C4=NN(CC5CCOCC5)C6=C4C=CC=C6

Synonyms

​Adamantyl-THPINACA; AD-THPINACA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ATHPINACA isomer 2 is structurally and functionally related to several synthetic cannabinoids. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound ATHPINACA Isomer 1 CUMYL-THPINACA AKB48 (APINACA)
Core Structure Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide
Substituent N-(2-adamantyl), tetrahydro-2H-pyran-4-yl N-(1-adamantyl), tetrahydro-2H-pyran-4-yl Cumyl group, tetrahydro-2H-pyran-4-yl Naphthoyl group
CAS Number 2365471-86-7 1400742-48-4 170463-17-3 (example) 117543-74-3
Molecular Weight 393.53 g/mol 393.53 g/mol ~380 g/mol (estimated) 377.46 g/mol
Receptor Affinity High CB1 affinity (predicted) High CB1 affinity High CB1 affinity Moderate CB1 affinity
Metabolic Pathways Limited data; likely hydroxylation/glucuronidation Mono-, di-, tri-hydroxylation; glucuronidation Hydroxylation, dehydrogenation Hydrolysis, oxidation
Forensic Prevalence Reported in Slovenia (2015), Hungary (2016) Widely detected in Europe Global distribution Global distribution
Legal Status Not approved; controlled in some regions Not approved; controlled in some regions Schedule I (US, DEA) Schedule I (US, DEA)

Key Differences and Research Findings

Metabolic Stability: Isomer 1 undergoes extensive hepatic metabolism (9 metabolites via hydroxylation/glucuronidation), whereas isomer 2’s metabolic profile remains understudied .

Comparison with CUMYL-THPINACA :

  • Substituent Impact : CUMYL-THPINACA’s cumyl group enhances lipophilicity, increasing blood-brain barrier penetration and potency relative to adamantyl-containing SCRAs like ATHPINACA .
  • Detection Challenges : Both isomers of ATHPINACA require high-resolution mass spectrometry (HRMS) for differentiation due to identical molecular weights .

AKB48 (APINACA) :

  • Functional Group : AKB48’s naphthoyl group confers distinct receptor interaction modes, resulting in lower CB1 affinity compared to adamantyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATHPINACA isomer 2
Reactant of Route 2
Reactant of Route 2
ATHPINACA isomer 2

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